molecular formula C6H2ClF3IN B1589096 6-Chloro-2-iodo-3-(trifluoromethyl)pyridine CAS No. 518057-64-2

6-Chloro-2-iodo-3-(trifluoromethyl)pyridine

Cat. No. B1589096
CAS RN: 518057-64-2
M. Wt: 307.44 g/mol
InChI Key: DPAHBNHHPOZWCB-UHFFFAOYSA-N
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Description

6-Chloro-2-iodo-3-(trifluoromethyl)pyridine, also known as CIP, is a versatile chemical compound used in a variety of scientific research applications. CIP has been used in the synthesis of a wide range of compounds, including pharmaceuticals, agrochemicals, and biocatalysts. CIP has also been used in the synthesis of novel materials for electronic applications and for the production of compounds with specific biological activities.

Scientific Research Applications

Halogen Exchange and Electrophilic Substitutions

  • Halogen Shuffling in Pyridines : 2-Chloro-6-(trifluoromethyl)pyridine, when treated under specific conditions, can be transformed into 3-iodo derivatives. These compounds can further undergo isomerization and serve as starting materials for various reactions, including halogen/metal exchange and electrophilic trapping (Mongin et al., 1998).

Functionalization and Metalations

  • Regioexhaustive Functionalization : Various chloro-, bromo-, and iodo(trifluoromethyl)pyridines, including compounds related to 6-Chloro-2-iodo-3-(trifluoromethyl)pyridine, can be converted into multiple carboxylic acids and other derivatives through selective deprotonation and carboxylation, demonstrating the potential for diverse functionalization (Cottet et al., 2004).

Spectroscopic and Structural Characterization

  • Characterization and DNA Interaction : 2-Chloro-6-(trifluoromethyl)pyridine, a related compound, has been thoroughly characterized by spectroscopic techniques and investigated for its interaction with DNA, highlighting its potential in biochemical research (Evecen et al., 2017).

Synthesis of Derivatives

  • Synthesis of Azaindazole Derivatives : 6-Chloro-5-(trifluoroacetyl)pyridine-3-carbonitrile, a closely related compound, serves as a versatile building block for the synthesis of trifluoromethylated N-heterocycles, demonstrating the utility of such compounds in creating complex organic structures (Channapur et al., 2019).

Other Applications

  • Synthesis of Novel Compounds : Research has shown the potential of related trifluoromethyl pyridines in synthesizing a variety of novel compounds, including those with potential antifungal activity and applications in supramolecular chemistry (Yang et al., 2015).

properties

IUPAC Name

6-chloro-2-iodo-3-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2ClF3IN/c7-4-2-1-3(5(11)12-4)6(8,9)10/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPAHBNHHPOZWCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1C(F)(F)F)I)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2ClF3IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30459229
Record name 6-chloro-2-iodo-3-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30459229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

518057-64-2
Record name 6-Chloro-2-iodo-3-(trifluoromethyl)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=518057-64-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-chloro-2-iodo-3-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30459229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Chloro-2-iodo-3-(trifluoromethyl)pyridine
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Synthesis routes and methods

Procedure details

To a solution of 2,2,6,6-tetramethylpiperidine (4.277 g, 5.110 mL, 30.28 mmol) in THF (18.00 mL) cooled to −78° C. was added nBuLi in hexanes (11.72 mL of 2.5 M, 29.30 mmol). The solution was allowed to warm up to 0° C. and was stirred for 15 minutes at that temperature before cooling it again to −78° C. Iodine (12.40 mg, 2.515 μL, 0.04884 mmol) was added followed by a dropwise addition of a solution containing a mixture of 2-chloro-3-iodo-5-(trifluoromethyl)pyridine (2 g, 6.505 mmol) and 2-chloro-4-iodo-5-(trifluoromethyl)pyridine (4.000 g, 13.01 mmol) in THF (18.00 mL). The solution was stirred at −78° C. for 2 hours. The reaction mixture was partitioned between a 1M solution of HCl and ether. The organic extract was washed with a saturated solution of sodium bicarbonate and brine, dried over magnesium sulfate, filtered and concentrated in vacuo. The residue was purified on silica gel by flash column chromatography to afford the title compound as a pale yellow oil (1.92 g, 32% yield).
Quantity
5.11 mL
Type
reactant
Reaction Step One
Name
Quantity
18 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
hexanes
Quantity
11.72 mL
Type
reactant
Reaction Step Two
Quantity
2 g
Type
reactant
Reaction Step Three
Quantity
4 g
Type
reactant
Reaction Step Three
Name
Quantity
18 mL
Type
solvent
Reaction Step Three
Quantity
2.515 μL
Type
catalyst
Reaction Step Four
Yield
32%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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